CB2 receptor antagonist 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H21NO6S2 |

|---|---|

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

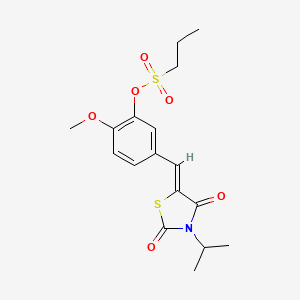

[5-[(Z)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] propane-1-sulfonate |

InChI |

InChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10- |

Clave InChI |

MQAKIMARBOXTOV-GDNBJRDFSA-N |

SMILES isomérico |

CCCS(=O)(=O)OC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C(C)C)OC |

SMILES canónico |

CCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of CB2 Receptor Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and certain cancers. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in the peripheral tissues, particularly on immune cells. This distribution makes it an attractive target for developing therapies devoid of central nervous system side effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective CB2 receptor antagonist, designated as "CB2 receptor antagonist 2" or "compound 39".

Discovery of this compound (Compound 39)

This compound, with the chemical name N,N′-((4-(Trifluoromethyl)phenyl)methylene)bis(2-(4-chlorophenyl)acetamide), was identified through a function-based computational screening protocol. This approach aimed to differentiate between agonists and antagonists by analyzing their interaction profiles with the CB2 receptor. The discovery process involved a scaffold-hopping strategy from a known CB2 agonist, leading to the identification of a novel series of compounds with antagonistic activity. Compound 39 emerged as a lead candidate from this series due to its potent antagonist activity.[1]

An experimental workflow for the discovery and initial characterization of a novel CB2 receptor antagonist like compound 39 typically involves several key stages:

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 0.33 ± 0.09 μM | Human CB2 | cAMP Functional Assay | [1] |

| Selectivity Index | 23 | CB1 vs CB2 | - | [1] |

Note: Further quantitative data such as Ki values for CB1 and CB2 receptors were not available in the reviewed literature.

Synthesis of this compound

The synthesis of N,N′-((4-(Trifluoromethyl)phenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 39) is achieved through a one-pot reaction.

Experimental Protocol: Synthesis

Method 1: General Procedure

-

A mixture of 2-(4-chlorophenyl)acetamide (B2998473) (2.0 equivalents) and 4-(trifluoromethyl)benzaldehyde (B58038) (1.0 equivalent) is prepared.

-

The reaction is carried out in the presence of a suitable catalyst and solvent system.

-

The reaction mixture is stirred at a specified temperature for a designated period to ensure completion.

-

Upon completion, the reaction mixture is worked up using standard procedures, which may include extraction, washing, and drying of the organic layer.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the final compound.[1]

Note: The specific catalyst, solvent, reaction temperature, and duration were not detailed in the available literature.

Biological Evaluation: Experimental Protocols

The antagonist activity of compound 39 at the CB2 receptor was determined using a functional assay that measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

cAMP Functional Assay Protocol

This assay measures the ability of an antagonist to reverse the inhibition of adenylyl cyclase caused by a CB2 receptor agonist.

Materials:

-

HEK293 cells stably expressing the human CB2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A known CB2 receptor agonist (e.g., CP55,940).

-

This compound (compound 39).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

Procedure:

-

Cell Preparation: Culture HEK293-hCB2 cells to an appropriate density and then seed them into 96- or 384-well plates.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of a CB2 agonist along with a fixed concentration of forskolin to the wells. The forskolin concentration is typically chosen to elicit a submaximal stimulation of cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC50 value of the antagonist.

Signaling Pathways

CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Antagonism of the CB2 receptor by compounds like "this compound" blocks the downstream signaling cascades typically initiated by agonist binding.

By blocking agonist binding, this compound prevents the Gi/o-mediated inhibition of adenylyl cyclase. This leads to a maintenance of intracellular cAMP levels, thereby preventing the downstream effects regulated by the cAMP/PKA pathway. The key interacting residues on the CB2 receptor for this antagonist have been identified as L17, W6.48, V6.51, and C7.42, which are crucial for its antagonist function.[1]

References

In Vitro Characterization of "CB2 Receptor Antagonist 2": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize a novel Cannabinoid Receptor 2 (CB2) antagonist, referred to herein as "CB2 Receptor Antagonist 2". The document details the core experiments for determining binding affinity, functional antagonism, and receptor selectivity, presenting data in structured tables and offering detailed experimental protocols. Visual diagrams generated using DOT language are included to illustrate key signaling pathways and experimental workflows.

Binding Characteristics of this compound

A primary step in characterization is to determine the affinity of the antagonist for the CB2 receptor. This is typically achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.[1][2] The key parameter derived is the inhibition constant (Kᵢ), with lower values indicating higher binding affinity.[2]

Data Presentation: Binding Affinity Profile

The binding affinity of "this compound" was assessed against human CB2 and CB1 receptors to determine both its potency at the target and its selectivity.

| Compound | Receptor | Kᵢ (nM) [a] | Radioligand |

| This compound | hCB2 | 5.2 | [³H]-CP55,940 |

| hCB1 | 875 | [³H]-CP55,940 | |

| Reference Antagonist (SR144528) | hCB2 | 0.6 | [³H]-CP55,940 |

| hCB1 | 400 | [³H]-CP55,940 |

[a] Kᵢ values are hypothetical and for illustrative purposes.

Experimental Protocol: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of a test compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to receptors in a membrane preparation.[2] The amount of radioligand bound is inversely proportional to the affinity of the test compound.

Materials:

-

Membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[2]

-

Radioligand: [³H]-CP55,940 (a high-affinity CB1/CB2 agonist).

-

Test Compound: "this compound".

-

Reference Compound: SR144528 (a known selective CB2 antagonist).[3]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of "this compound" and the reference compound in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), [³H]-CP55,940 (at a concentration near its Kₔ, e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM WIN55,212-2) in separate wells.

-

Incubate the plate at 30°C for 90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀ values (the concentration of antagonist that displaces 50% of the radioligand) by non-linear regression.

-

Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

Visualization: Binding Assay Workflow

Functional Antagonism Profile

Functional assays are crucial to confirm that the compound not only binds to the receptor but also blocks the signaling initiated by an agonist. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4][5][6] Agonist activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][7][8] A functional antagonist will reverse this effect. Additionally, β-arrestin recruitment assays are used to assess another key GPCR signaling pathway.[9][10][11]

Visualization: CB2 Receptor Signaling Pathway

Data Presentation: Functional Antagonism

The antagonist potency (IC₅₀) of "this compound" was determined in two key functional assays.

| Assay Type | Agonist Used (EC₈₀) | Compound | IC₅₀ (nM) [b] |

| cAMP Inhibition | CP55,940 | This compound | 15.8 |

| Reference (SR144528) | 2.5 | ||

| β-Arrestin Recruitment | WIN55,212-2 | This compound | 25.4 |

| Reference (SR144528) | 4.1 |

[b] IC₅₀ values are hypothetical and for illustrative purposes. They represent the concentration of antagonist required to inhibit 50% of the agonist response.

Experimental Protocol: cAMP Inhibition Assay

Principle: This assay measures the ability of an antagonist to block an agonist-induced decrease in intracellular cAMP levels. Cells are first stimulated with forskolin (B1673556) to elevate cAMP, then treated with a CB2 agonist (which inhibits adenylyl cyclase and reduces cAMP), and finally co-treated with the antagonist to measure the reversal of this inhibition.[1]

Materials:

-

CHO-K1 cells stably expressing the human CB2 receptor.

-

CB2 Agonist: CP55,940.

-

Test Compound: "this compound".

-

Forskolin.

-

Assay Buffer and Lysis Buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed CHO-hCB2 cells in a 96-well plate and grow to 80-90% confluency.

-

Starve cells in serum-free media for 2-4 hours prior to the assay.

-

Prepare a dose-response curve of the antagonist. Add the antagonist to the cells and incubate for 15-30 minutes.

-

Add a fixed concentration of the CB2 agonist (typically an EC₈₀ concentration, which gives 80% of the maximal response) to the wells.

-

Immediately add forskolin (e.g., 10 µM final concentration) to all wells to stimulate adenylyl cyclase.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the antagonist concentration and perform a non-linear regression analysis to determine the IC₅₀ value.

Visualization: cAMP Assay Workflow

Experimental Protocol: β-Arrestin Recruitment Assay

Principle: Upon agonist activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, a key step in receptor desensitization and G-protein-independent signaling.[9][10] This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the CB2 receptor. Assays like the PathHunter® system use enzyme fragment complementation to generate a chemiluminescent signal upon receptor-arrestin proximity.[9][11][12]

Materials:

-

Cells engineered to express the CB2 receptor fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter® cells).[10][11]

-

CB2 Agonist: WIN55,212-2.

-

Test Compound: "this compound".

-

Cell culture medium and assay plates (384-well format is common).[9]

-

Detection reagents for the chemiluminescent readout.[11]

Procedure:

-

Harvest and seed the engineered cells into a 384-well white-walled assay plate.

-

Prepare serial dilutions of "this compound".

-

Add the antagonist dilutions to the cells and pre-incubate for 30 minutes.

-

Add a fixed EC₈₀ concentration of the CB2 agonist to the wells.

-

Incubate the plate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate IC₅₀ values by plotting the signal against the antagonist concentration and fitting the data with non-linear regression.

Visualization: β-Arrestin Assay Workflow

Selectivity Profile

Evaluating the selectivity of a new antagonist is critical for predicting its potential therapeutic window and off-target effects. The primary receptor for selectivity screening is the cannabinoid CB1 receptor, as activity at CB1 is associated with undesirable psychoactive effects.[8] Selectivity is typically expressed as the ratio of Kᵢ values.

Data Presentation: Receptor Selectivity

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB1 Kᵢ / CB2 Kᵢ) |

| This compound | 875 | 5.2 | 168-fold |

| Reference (SR144528) | 400 | 0.6 | ~667-fold |

Conclusion

The in vitro characterization of "this compound" demonstrates that it is a potent and highly selective antagonist of the human CB2 receptor. It effectively binds to the receptor and functionally blocks both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) signaling pathways initiated by agonists. Its significant selectivity over the CB1 receptor suggests a low potential for centrally-mediated psychoactive side effects, making it a promising candidate for further preclinical development targeting immune-related and inflammatory disorders.

References

- 1. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cannakeys.com [cannakeys.com]

- 4. birchandfog.biz [birchandfog.biz]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Intricacies of Antagonist Binding to the Cannabinoid Receptor 2: A Technical Guide to Affinity and Kinetics

For Immediate Release

A Deep Dive into the Molecular Interactions Governing CB2 Receptor Antagonism, Providing a Crucial Resource for Researchers and Drug Development Professionals.

This technical guide offers a comprehensive exploration of the binding affinity and kinetics of antagonists targeting the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. Understanding the precise manner in which antagonists bind to and modulate this receptor is paramount for the rational design of novel therapeutics. This document provides a detailed overview of the key binding parameters, experimental methodologies to determine them, and the downstream signaling consequences of CB2 receptor antagonism.

Quantitative Analysis of CB2 Receptor Antagonist Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. It is typically quantified by several key parameters: the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the equilibrium dissociation constant (Kₑ). The Kᵢ value represents the intrinsic affinity of a competitive antagonist for the receptor, while the IC₅₀ value indicates the concentration of an antagonist required to inhibit 50% of a specific biological response. The Kₑ is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.

Below are tables summarizing the binding affinities of several well-characterized and novel CB2 receptor antagonists, determined through radioligand competition binding assays.

Table 1: Binding Affinity (Kᵢ) of Selected CB2 Receptor Antagonists

| Antagonist | Radioligand | Cell Line/Tissue | Kᵢ (nM) | Reference |

| SR144528 | [³H]CP55,940 | CHO-hCB2 | 0.6 - 9.2 | [1] |

| AM630 | [³H]CP55,940 | CHO-hCB2 | 31.2 - 529 | [2][3] |

| AM10257 | [³H]CP55,940 | CHO-hCB2 | High Affinity | [1] |

| JTE-907 | Not Specified | Not Specified | Inverse Agonist | |

| Compound 8 | [³H]CP55,940 | Flpin-CHO-CB2 | pKᵢ = 6.66 | [1] |

| Compound 18 | [³H]CP55,940 | U2OS-hCB2 | High Affinity | [4] |

| Compound 23 | [³H]CP55,940 | U2OS-hCB2 | High Affinity | [4] |

Table 2: Functional Antagonism (IC₅₀) of Selected CB2 Receptor Antagonists in cAMP Assays

| Antagonist | Agonist | Cell Line | IC₅₀ (nM) | Reference |

| AM251 | Not Specified | Not Specified | 1083 | [2] |

| AM281 | Not Specified | Not Specified | 1514 | [2] |

| AM630 | CP55,940 | CHO-hCB2 | ~529 | [2] |

| Compound 18 | WIN-55,212-2 | U2OS-hCB2 | 59.6 | [4] |

| Compound 38 | Not Specified | CHO-hCB2 | 400 | |

| Compound 39 | Not Specified | CHO-hCB2 | 330 | |

| PB95 | Not Specified | GRAB eCB2.0 sensor | 73.8 | [5] |

| PB19A | Not Specified | GRAB eCB2.0 sensor | 154.7 | [5] |

Understanding the Kinetics of CB2 Receptor Antagonist Interactions

Beyond simple affinity, the kinetics of ligand-receptor binding, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), provide a more dynamic understanding of a drug's action. The residence time (1/kₒբբ) of an antagonist at the receptor can be a more significant predictor of in vivo efficacy than its affinity alone.[6] A longer residence time can lead to a more sustained pharmacological effect.

Table 3: Key Kinetic Parameters and Their Significance

| Parameter | Symbol | Definition | Significance |

| Association Rate Constant | kₒₙ | The rate at which an antagonist binds to the CB2 receptor. | A faster kₒₙ can lead to a quicker onset of action. |

| Dissociation Rate Constant | kₒբբ | The rate at which an antagonist unbinds from the CB2 receptor. | A slower kₒբբ results in a longer residence time and potentially more durable in vivo effects. |

| Residence Time | 1/kₒբբ | The average time an antagonist remains bound to the CB2 receptor. | A key determinant of the duration of pharmacological action. |

Experimental Protocols for Characterizing CB2 Receptor Antagonists

Accurate determination of binding affinity and kinetics relies on robust and well-validated experimental methodologies. The following sections detail the core protocols used in the characterization of CB2 receptor antagonists.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled antagonist. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CB2 receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human CB2 receptor (e.g., CHO-hCB2, HEK-293-hCB2).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[7]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable CB2 radioligand (e.g., [³H]CP55,940), and assay buffer.[8]

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled, high-affinity CB2 ligand (e.g., WIN 55,212-2) to saturate all specific binding sites.[8]

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test antagonist.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[7]

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

References

- 1. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. excelleratebio.com [excelleratebio.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

pharmacological profile of "CB2 receptor antagonist 2"

An In-Depth Technical Guide to the Pharmacological Profile of AM630, a Selective CB2 Receptor Antagonist

Disclaimer: The term "CB2 receptor antagonist 2" is a generic placeholder. This technical guide focuses on a well-characterized and widely used selective CB2 receptor antagonist, AM630 (6-Iodopravadoline) , as a representative molecule for this class. AM630 is a potent and selective inverse agonist for the cannabinoid receptor CB2, making it an invaluable tool for investigating CB2 receptor-mediated responses.[1]

Pharmacological Profile of AM630

AM630, a structural analog of the cannabinoid agonist WIN55212-2, was developed as a selective ligand for the CB2 receptor.[2] It is characterized by its high binding affinity for the CB2 receptor and significantly lower affinity for the CB1 receptor.[2][3] Functionally, AM630 is most accurately described as an inverse agonist, as it can inhibit the basal, constitutive activity of the CB2 receptor. It also acts as a competitive antagonist, blocking the effects of CB2 receptor agonists.[2][4]

Receptor Binding Affinity and Selectivity

The binding affinity of AM630 has been determined through radioligand binding assays, typically using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.[2][3] In these assays, the ability of AM630 to displace a high-affinity radioligand, such as [³H]-CP55940, is measured.[2][3]

Table 1: Receptor Binding Affinity of AM630

| Receptor | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Radioligand | Cell Line | Reference |

|---|---|---|---|---|---|

| Human CB2 | 31.2 | 165-fold | [³H]-CP55940 | CHO cells | [2][3][5] |

| Human CB1 | ~5148 (5.15 µM) | | [³H]-CP55940 | CHO cells |[2][5][6] |

Functional Activity

AM630's functional profile is complex, exhibiting both inverse agonist and antagonist properties. This activity is typically assessed in functional assays that measure the downstream signaling of the G-protein coupled CB2 receptor, such as the inhibition of adenylyl cyclase (measured by cyclic AMP levels) or direct G-protein activation (measured by [³⁵S]-GTPγS binding).[2][3]

-

Inverse Agonism : In cells expressing CB2 receptors, which exhibit some level of constitutive (basal) activity, AM630 can suppress this activity. This is observed as an enhancement of forskolin-stimulated cyclic AMP (cAMP) production (as CB2 activation normally inhibits it) and an inhibition of basal [³⁵S]-GTPγS binding.[2][3][4]

-

Antagonism : AM630 competitively blocks the effects of CB2 agonists. For example, it reverses the inhibition of cAMP production induced by agonists like CP55940.[2][7]

Table 2: Functional Activity of AM630 at the CB2 Receptor

| Assay | Activity | EC50 / IC50 (nM) | Experimental System | Effect | Reference |

|---|---|---|---|---|---|

| [³⁵S]-GTPγS Binding | Inverse Agonist | 76.6 (EC50) | Membranes from CB2-transfected CHO cells | Inhibition of basal binding | [2][3][4] |

| cAMP Accumulation | Inverse Agonist | N/A (5.2-fold increase at 1 µM) | CB2-transfected CHO cells | Enhancement of forskolin-stimulated cAMP | [2][3][7] |

| cAMP Accumulation | Antagonist | 128.6 (EC50 for reversal) | CB2-transfected CHO cells | Reversal of CP55940-induced cAMP inhibition | [2] |

| Receptor Redistribution | Antagonist | ~180 (IC50) | CB2-EGFP expressing cells | Blocks WIN55,212-2 induced internalization | [8] |

| Calcium Mobilization | Antagonist | 340 (IC50) | CB2-transfected CHO cells | Blocks agonist-induced calcium flux |[9] |

In Vivo Activity

In animal models, AM630 is used to block CB2 receptor function to study its physiological roles. For instance, it has been employed in models of pain and inflammation. Administration of AM630 can reverse the analgesic and anti-inflammatory effects of CB2 agonists.[10] It has also been used to investigate the role of CB2 receptors in skin wound healing and inflammatory osteolysis.[11][12]

Experimental Protocols

The characterization of AM630 relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound (AM630) by measuring its ability to compete with a radiolabeled ligand for binding to the CB2 receptor.[13][14]

1. Membrane Preparation:

-

CHO cells stably transfected with the human CB2 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[15]

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[15]

-

The membrane pellet is washed, resuspended in a buffer, and protein concentration is determined using a BCA assay. Membranes are stored at -80°C.[15]

2. Assay Procedure:

-

The assay is performed in a 96-well plate in a final volume of 250 µL.[15]

-

To each well, add:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM WIN 55,212-2).

-

The plate is incubated for 60-90 minutes at 30°C with gentle agitation.[15]

3. Detection and Analysis:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[15]

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Filters are dried, and radioactivity is counted using a scintillation counter.

-

Data are analyzed using non-linear regression to fit a one-site competition curve, from which the IC₅₀ is determined. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of AM630 to modulate adenylyl cyclase activity, either as an inverse agonist or as an antagonist of an agonist-induced effect.[17]

1. Cell Preparation:

-

CHO cells stably expressing the human CB2 receptor are seeded in 96-well plates and cultured to near confluency.[18]

2. Assay Procedure:

-

The culture medium is removed, and cells are pre-incubated for 30 minutes at 37°C with a phosphodiesterase inhibitor like IBMX (50 µM) in assay buffer to prevent cAMP degradation.[2]

-

For Inverse Agonist Activity : Cells are treated with various concentrations of AM630.

-

For Antagonist Activity : Cells are pre-incubated with various concentrations of AM630 for 15-30 minutes before adding a fixed concentration of a CB2 agonist (e.g., 10 nM CP55940).

-

Adenylyl cyclase is then stimulated by adding forskolin (B1673556) (e.g., 2 µM) to all wells, and the plate is incubated for a further 30 minutes.[2]

3. Detection and Analysis:

-

The reaction is terminated by cell lysis.

-

The intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassays with detection via HTRF (Homogeneous Time-Resolved Fluorescence) or radioimmunoassay.[2][17]

-

Data are plotted as cAMP concentration versus AM630 concentration. For antagonist activity, the IC₅₀ value is determined. For inverse agonist activity, the fold-increase over baseline is calculated.

Visualizations

Signaling Pathway of the CB2 Receptor

Caption: Canonical Gi-coupled signaling pathway of the CB2 receptor and its modulation.

Experimental Workflow: Competitive Radioligand Binding

Caption: Workflow for a competitive radioligand binding assay.

Logic for Functional Characterization

Caption: Logical workflow for characterizing a CB2 receptor ligand's function.

Conclusion

AM630 is a cornerstone pharmacological tool for the study of the cannabinoid CB2 receptor. Its high selectivity over the CB1 receptor and its well-documented profile as a potent inverse agonist and competitive antagonist make it an essential compound for elucidating the physiological and pathophysiological roles of the CB2 receptor system, particularly in the context of immunity, inflammation, and pain. The experimental protocols detailed herein represent standard methods for the characterization of such ligands.

References

- 1. AM-630 - Wikipedia [en.wikipedia.org]

- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of titanium particle-induced inflammatory osteolysis through inactivation of cannabinoid receptor 2 by AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

Unveiling the Selectivity of CB2 Receptor Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the peripheral nervous system and on immune cells. This distribution makes the development of selective CB2 receptor modulators a highly attractive strategy for achieving therapeutic benefits without inducing centrally-mediated side effects. This technical guide provides an in-depth analysis of "CB2 receptor antagonist 2," a potent and selective antagonist for the CB2 receptor, focusing on its selectivity over the CB1 receptor.

Quantitative Data Summary

"this compound," also identified in the scientific literature as compound 39, demonstrates significant potency and selectivity for the CB2 receptor. Its inhibitory activity was determined through in vitro functional assays, and the key findings are summarized in the table below.[1][2]

| Compound | Target | Assay Type | Measured Value (IC50) | Selectivity Index (SI) vs. CB1 |

| This compound (compound 39) | Human CB2 Receptor | Calcium Mobilization | 0.33 ± 0.09 µM | 23 |

| This compound (compound 39) | Human CB1 Receptor | Calcium Mobilization | > 7.5 µM (Inactive) | N/A |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. Selectivity Index (SI) is calculated as the IC50 for the CB1 receptor divided by the IC50 for the CB2 receptor. A higher SI value indicates greater selectivity for the CB2 receptor.

The data clearly indicates that "this compound" is a potent inhibitor of CB2 receptor function with an IC50 value in the sub-micromolar range.[1][2] Importantly, it displays a favorable selectivity profile, being 23-fold more potent at the CB2 receptor compared to the CB1 receptor.[1][2]

Signaling Pathway and Antagonist Mechanism of Action

The CB2 receptor is a G-protein coupled receptor (GPCR) that can couple to various G proteins, including Gq. Upon activation by an agonist, the Gq protein initiates a signaling cascade that leads to an increase in intracellular calcium levels. "this compound" exerts its effect by binding to the CB2 receptor and preventing this agonist-induced signaling.

Experimental Protocols

The determination of the potency and selectivity of "this compound" was achieved through a fluorescence-based calcium mobilization assay. This assay measures the change in intracellular calcium concentration following receptor activation in cells engineered to express the target receptor.

Calcium Mobilization Assay for CB2/CB1 Antagonist Potency (IC50) Determination

1. Cell Culture and Plating:

- HEK293 (Human Embryonic Kidney 293) cells stably expressing either human CB2 or human CB1 receptors are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

- Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. The plates are then incubated for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

2. Dye Loading:

- On the day of the assay, the growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) loading solution is prepared in the assay buffer. Probenecid (typically 2.5 mM) is often included to prevent the active transport of the dye out of the cells.

- The loading solution is added to each well, and the plate is incubated for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

3. Compound Preparation and Addition:

- "this compound" is serially diluted in assay buffer to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).

- A known CB2/CB1 agonist (e.g., CP55,940 or WIN55,212-2) is prepared at a concentration that elicits approximately 80% of its maximal response (EC80).

- The antagonist dilutions are added to the respective wells of the cell plate and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Fluorescence Measurement:

- The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

- A baseline fluorescence reading is taken for each well.

- The EC80 concentration of the agonist is then added to all wells simultaneously by the instrument.

- The fluorescence intensity is measured kinetically for a period of 1-3 minutes to capture the transient increase in intracellular calcium.

5. Data Analysis:

- The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

- The data is normalized to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

- The normalized data is then plotted against the logarithm of the antagonist concentration, and a sigmoidal dose-response curve is fitted using a non-linear regression model to determine the IC50 value.

- The selectivity index is calculated by dividing the IC50 value obtained from the CB1-expressing cells by the IC50 value from the CB2-expressing cells.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 and selectivity of "this compound."

Conclusion

"this compound" is a valuable research tool and a potential lead compound for the development of therapeutics targeting the CB2 receptor. Its demonstrated potency and, more importantly, its selectivity over the CB1 receptor, underscore its potential for modulating the endocannabinoid system with a reduced risk of psychoactive side effects. The methodologies outlined in this guide provide a robust framework for the characterization of this and other selective CB2 receptor antagonists, facilitating further research and development in this promising therapeutic area.

References

The Therapeutic Potential of CB2 Receptor Antagonists in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor predominantly expressed on immune cells, has emerged as a critical regulator of inflammatory processes. While activation of the CB2 receptor by agonists is widely recognized for its anti-inflammatory effects, a growing body of evidence highlights the therapeutic potential of CB2 receptor antagonists and inverse agonists in modulating inflammatory responses. This technical guide provides an in-depth exploration of the role of CB2 receptor antagonists in inflammation, consolidating preclinical data, detailing key experimental methodologies, and illustrating the underlying signaling pathways. The paradoxical anti-inflammatory effects of CB2 antagonists, particularly inverse agonists, are elucidated, offering a nuanced perspective for researchers and drug development professionals. This document aims to serve as a comprehensive resource for the evaluation and development of CB2 receptor antagonists as a novel class of anti-inflammatory therapeutics.

Introduction: The Dual Role of CB2 Receptor Modulation in Inflammation

The endocannabinoid system, and specifically the CB2 receptor, plays a pivotal role in maintaining immune homeostasis. Upregulation of CB2 receptor expression is a hallmark of inflammation, making it an attractive therapeutic target.[1] While CB2 receptor agonists have been the primary focus of drug development for their ability to suppress inflammatory responses, a compelling and seemingly paradoxical role for CB2 receptor antagonists and inverse agonists has been identified.[2]

Evidence suggests that under certain inflammatory conditions, CB2 receptor inverse agonists can exert potent anti-inflammatory effects.[2] For instance, the inverse agonists JTE-907 and SR144528 have been shown to prevent carrageenan-induced paw edema in mice.[2] Similarly, the selective CB2 inverse agonist SMM-189 has demonstrated efficacy in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model.[3] This suggests that the constitutive activity of the CB2 receptor may, in some contexts, contribute to the inflammatory state, and that blocking this basal activity with an inverse agonist can be therapeutically beneficial.[2]

This guide will delve into the quantitative preclinical data for prominent CB2 receptor antagonists, provide detailed protocols for their evaluation, and map the signaling pathways they modulate.

Quantitative Data on Preclinical CB2 Receptor Antagonists

The following tables summarize the in vitro binding affinities and functional activities of key CB2 receptor antagonists and inverse agonists that have been investigated for their anti-inflammatory potential.

Table 1: In Vitro Binding Affinity and Potency of CB2 Receptor Antagonists/Inverse Agonists

| Compound | Type | Target | Ki (nM) | IC50 (nM) | EC50 (nM) | Species | Reference(s) |

| SR144528 | Antagonist/ Inverse Agonist | Human CB2 | 0.6 | 20 (B-cell activation) | 26 (cAMP stimulation) | Human, Rat | [3][4][5] |

| Human CB1 | 400 | >1000 | - | Human, Rat | [4][5] | ||

| AM630 | Antagonist/ Inverse Agonist | Human CB2 | 31.2 | - | 230.4 (cAMP stimulation) | Human | [6] |

| Human CB1 | 5000 | - | - | Human | [6] | ||

| SMM-189 | Inverse Agonist | Human CB2 | - | - | - | Human, Mouse | [7] |

| JTE-907 | Inverse Agonist | Human CB2 | 35.9 | - | - | Human | [8] |

| Rat CB2 | 0.38 | - | - | Rat | [8] | ||

| Mouse CB2 | 1.55 | - | - | Mouse | [8] |

Table 2: In Vivo Efficacy of CB2 Receptor Antagonists/Inverse Agonists in Inflammation Models

| Compound | Model | Species | Dose | Route | Effect | Reference(s) |

| SR144528 | Carrageenan-induced paw edema | Mouse | - | - | Inhibition of edema | [8] |

| JTE-907 | Carrageenan-induced paw edema | Mouse | - | Oral | Dose-dependent inhibition of edema | [8] |

| DNBS-induced colitis | Mouse | - | - | Amelioration of colitis | [9] | |

| SMM-189 | DSS-induced colitis | Mouse | 100 µL (concentration not specified) | - | Attenuation of clinical score, reversal of pathogenesis | [7][10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-inflammatory potential of CB2 receptor antagonists.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the CB2 receptor.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Harvest the cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh TME buffer.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of the radioligand [³H]CP-55,940 (e.g., 0.2 nM), and varying concentrations of the unlabeled test compound.

-

The assay buffer should also contain a protease inhibitor cocktail.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB2 ligand (e.g., 1 µM WIN 55,212-2).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Objective: To determine the functional activity of a test compound as an agonist, antagonist, or inverse agonist at the CB2 receptor.

Principle: The CB2 receptor is a Gi/o-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist will increase cAMP levels, while a neutral antagonist will block the effect of an agonist without affecting basal cAMP levels.

Protocol:

-

Cell Culture and Seeding:

-

Use CHO cells stably expressing the human CB2 receptor.

-

Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and incubate overnight.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed assay buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Add varying concentrations of the test compound to the wells.

-

To measure antagonist activity, pre-incubate the cells with the test compound before adding a known CB2 agonist (e.g., CP-55,940).

-

Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

For agonists, plot the percentage inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the EC₅₀ value.

-

For inverse agonists, plot the percentage increase in cAMP production above the forskolin-stimulated level against the log of the compound concentration to determine the EC₅₀ value.[3]

-

For antagonists, perform a Schild analysis to determine the KB value.

-

Objective: To measure the G-protein activation following receptor stimulation, providing another method to assess the functional activity of a test compound.

Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of bound [³⁵S]GTPγS is a direct measure of G-protein activation.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from CB2-expressing cells as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test compound, and [³⁵S]GTPγS.

-

The assay buffer typically contains MgCl₂ and NaCl.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the specific [³⁵S]GTPγS binding against the log of the compound concentration to determine EC₅₀ values for agonists or inverse agonists. Antagonists are evaluated by their ability to shift the concentration-response curve of an agonist.

-

In Vivo Models of Inflammation

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a model of acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Protocol:

-

Animals:

-

Use male Wistar rats or Swiss albino mice of a specific age and weight range.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection (e.g., 60 minutes).

-

Include a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

-

Objective: To assess the efficacy of a test compound in a model of inflammatory bowel disease.

Principle: Administration of DSS in the drinking water of mice induces an acute colitis that mimics some features of human ulcerative colitis, including weight loss, diarrhea, and colonic inflammation.

Protocol:

-

Animals:

-

Use C57BL/6 mice, typically 8-10 weeks old.

-

Acclimatize the animals and record their baseline body weight.

-

-

Induction of Colitis:

-

Provide drinking water containing 2-5% DSS (w/v) ad libitum for a period of 5-7 days.

-

A control group receives regular drinking water.

-

-

Compound Administration:

-

Administer the test compound or vehicle daily via the desired route, starting from the first day of DSS administration.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

At the end of the study, euthanize the mice and collect the colons.

-

Measure the colon length (colitis is associated with colon shortening).

-

Collect colon tissue for histological analysis (to assess tissue damage and inflammatory cell infiltration) and for measuring the levels of inflammatory mediators (e.g., cytokines, myeloperoxidase activity).

-

-

Data Analysis:

-

Compare the DAI scores, colon length, histological scores, and inflammatory marker levels between the treatment groups and the DSS control group using appropriate statistical tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by CB2 receptor antagonists and the workflows of the experimental protocols described above.

CB2 Receptor Signaling Pathway

Radioligand Binding Assay Workflow

Carrageenan-Induced Paw Edema Workflow

Conclusion and Future Directions

The therapeutic landscape for inflammatory diseases is continually evolving, and the CB2 receptor presents a compelling target for intervention. While the anti-inflammatory properties of CB2 agonists are well-documented, this guide has illuminated the significant and nuanced therapeutic potential of CB2 receptor antagonists and inverse agonists. The data presented herein demonstrates that in specific inflammatory contexts, blocking the constitutive or agonist-induced activity of the CB2 receptor can lead to a reduction in the inflammatory response.

The detailed experimental protocols provided serve as a practical resource for researchers to standardize the evaluation of novel CB2 receptor antagonists. For drug development professionals, the consolidated quantitative data offers a comparative framework for lead compound selection and optimization.

Future research should focus on elucidating the precise molecular mechanisms that dictate whether CB2 receptor agonism or antagonism is beneficial in different inflammatory diseases. The development of more selective and potent CB2 antagonists and inverse agonists will be crucial for advancing this class of compounds toward clinical application. Ultimately, a deeper understanding of the context-dependent role of the CB2 receptor in inflammation will pave the way for more targeted and effective therapies.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CB2 Receptor Antagonists in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Cannabinoid Receptor 2 (CB2) antagonists in the modulation of the immune system. The CB2 receptor, predominantly expressed on immune cells, has emerged as a significant target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[1][2] This document details the mechanisms of action, effects on immune cell function, and the intricate signaling pathways governed by CB2 receptor antagonists.

Introduction to the CB2 Receptor and its Endogenous Ligands

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in maintaining homeostasis.[1] It comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The CB2 receptor, a G-protein coupled receptor (GPCR), is a key component of this system, primarily found in peripheral tissues, with particularly high expression in cells of the immune system, including B cells, T cells, monocytes, and macrophages.[1][3][4] This distribution contrasts with the CB1 receptor, which is mainly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[1] The selective expression of CB2 receptors in the immune system makes them an attractive therapeutic target for modulating immune responses without inducing psychotropic side effects.[3]

Mechanism of Action of CB2 Receptor Antagonists

CB2 receptor antagonists are compounds that bind to the CB2 receptor and block the action of endogenous or exogenous agonists.[1][5] They can be classified as neutral antagonists, which prevent agonist binding, or inverse agonists, which not only block agonist activity but also reduce the basal or constitutive activity of the receptor.[5] Prominent examples of CB2 receptor antagonists used in research include SR144528 and AM630.[3]

The primary mechanism of action involves competitive binding to the receptor, thereby preventing the initiation of downstream signaling cascades typically triggered by agonist binding.[1] This blockade can alter immune cell activation, cytokine production, and migration.[1]

Signaling Pathways Modulated by CB2 Receptor Antagonists

The CB2 receptor is coupled to inhibitory Gi/o proteins.[3] Agonist activation of the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[2][3] CB2 receptor antagonists, by blocking this activation, can prevent the agonist-induced decrease in cAMP. Furthermore, some CB2 antagonists, acting as inverse agonists, can independently stimulate adenylyl cyclase activity.[3]

CB2 receptor signaling also involves the modulation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[2][6] By blocking agonist binding, CB2 antagonists can prevent the activation of these pathways, which are critical for various cellular processes, including inflammation and cell proliferation.

Below is a diagram illustrating the canonical signaling pathway of the CB2 receptor and the point of intervention for antagonists.

Immunomodulatory Effects of CB2 Receptor Antagonists

CB2 receptor antagonists have been shown to exert significant effects on various aspects of the immune response. These effects are often context-dependent and can vary based on the specific cell type and the inflammatory milieu.

Effects on B Lymphocytes

CB2 receptors are highly expressed in B cells.[3] Studies have demonstrated that CB2 receptor antagonists can inhibit immunoglobulin secretion. For instance, the CB2 inverse agonists SR144528 and AM630 were shown to effectively inhibit IL-6-induced secretion of soluble IgM in a human B cell line without affecting cell proliferation.[3] This suggests a role for CB2 antagonists in modulating humoral immunity.[3]

Effects on T Lymphocytes and Cytokine Production

Cannabinoid receptor activation has been linked to a shift in the T helper (Th) cell cytokine profile from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response.[7] CB2 antagonists can block these effects. For example, in a tumor model, the CB2 antagonist SR144528 was able to block the Δ⁹-THC-mediated decrease in the Th1 cytokine IFN-γ and the increase in the Th2 cytokine IL-10.[7] This indicates that CB2 antagonists can prevent the immunosuppressive effects of CB2 agonists and potentially restore Th1-mediated anti-tumor immunity.[7]

Effects on Macrophages and Microglia

Macrophages and microglia, key players in innate immunity and neuroinflammation, also express CB2 receptors.[8] CB2 activation is generally associated with the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) by these cells.[7][9] By blocking this activation, CB2 antagonists can reverse the anti-inflammatory effects of CB2 agonists.[9]

Quantitative Data on the Effects of CB2 Receptor Antagonists

The following tables summarize quantitative data from key studies investigating the effects of CB2 receptor antagonists on immune parameters.

Table 1: Effect of CB2 Antagonists on IL-6-Induced IgM Secretion in SKW 6.4 Human B Cells

| Treatment | Concentration | IgM Secretion (% of IL-6 control) | Reference |

| IL-6 (100 U/ml) | - | 100% | [3] |

| IL-6 + SR144528 | 1 µM | ~50% | [3] |

| IL-6 + AM630 | 1 µM | ~60% | [3] |

Table 2: Reversal of CB2 Agonist Effects by CB2 Antagonists in a Rat Model of Acute Inflammation

| Treatment Group | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) | Reference |

| Carrageenan | Significantly Increased | Significantly Increased | [9] |

| Carrageenan + CB2 Agonist | Significantly Decreased | Significantly Decreased | [9] |

| Carrageenan + CB2 Agonist + CB2 Antagonist | Levels similar to Carrageenan group | Levels similar to Carrageenan group | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols commonly employed in the study of CB2 receptor antagonists.

Cell Culture and Treatment

-

Cell Line: Human B cell line SKW 6.4.[3]

-

Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are incubated with CB2 ligands (agonists or antagonists) in the presence or absence of a stimulant (e.g., 100 U/ml of human IL-6) for a specified duration (e.g., 4 days).[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for IgM Quantification

-

Principle: To measure the amount of secreted IgM in the cell culture supernatant.[3]

-

Procedure:

-

Coat microtiter plates with a capture antibody specific for human IgM.

-

Block non-specific binding sites.

-

Add diluted culture supernatants to the wells.

-

Incubate and wash.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash.

-

Add a substrate and measure the colorimetric change using a plate reader.

-

Quantify IgM concentration based on a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To detect the phosphorylation and expression levels of key signaling molecules like STAT3, ERK1/2, and NF-κB.[3][10]

-

Protocol:

-

Lyse treated cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Below is a diagram illustrating a typical experimental workflow for studying the effects of a CB2 antagonist on cytokine production.

Therapeutic Potential and Future Directions

The ability of CB2 receptor antagonists to modulate immune responses highlights their potential as therapeutic agents for a variety of disorders. In conditions characterized by excessive immunosuppression, such as certain cancers or chronic infections, CB2 antagonists could be employed to restore a robust immune response.[7] Conversely, in specific inflammatory contexts, the use of CB2 antagonists might seem counterintuitive; however, the complexity of the endocannabinoid system suggests that blocking CB2 receptors could, in some instances, lead to a resolution of inflammation.

Further research is required to fully elucidate the context-dependent roles of CB2 receptor antagonists in different disease models. The development of highly selective and potent CB2 antagonists will be crucial for advancing our understanding and for the potential clinical translation of these compounds. Future studies should focus on in vivo models to better predict the therapeutic efficacy and potential side effects of targeting the CB2 receptor.

Conclusion

CB2 receptor antagonists are powerful tools for dissecting the role of the endocannabinoid system in immunity and hold promise as a novel class of immunomodulatory drugs. By blocking the signaling of the CB2 receptor, these compounds can influence a wide array of immune cell functions, including B cell antibody production and T cell cytokine release. The continued investigation into the intricate mechanisms of CB2 receptor antagonism will undoubtedly pave the way for innovative therapeutic strategies for a range of immune-mediated diseases.

References

- 1. What are CB2 antagonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Antagonism of cannabinoid receptor 2 pathway suppresses IL-6-induced immunoglobulin IgM secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoids and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 6. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to SR144528: A Potent and Selective CB2 Receptor Antagonist for Endocannabinoid System Research

Introduction

The endocannabinoid system (ECS) is a complex, ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological and pathological processes. Central to this system are the cannabinoid receptors, primarily the CB1 and CB2 receptors. While the CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly on immune cells. This distribution makes the CB2 receptor an attractive therapeutic target for a variety of disorders, including inflammatory, neurodegenerative, and pain-related conditions, without the undesirable central nervous system side effects associated with CB1 receptor modulation. The development of selective ligands for the CB2 receptor has been instrumental in elucidating its physiological functions. Among these, SR144528 stands out as the first potent and highly selective antagonist for the CB2 receptor, making it an invaluable tool for researchers in the field.[1][2] This technical guide provides a comprehensive overview of SR144528, including its pharmacological properties, experimental protocols for its use, and its application in studying the endocannabinoid system.

Chemical and Pharmacological Profile of SR144528

SR144528 is a potent and selective CB2 receptor antagonist with a Ki of 0.6 nM.[3][4] It exhibits over 700-fold selectivity for the CB2 receptor over the CB1 receptor, for which it has a Ki of approximately 400 nM to 437 nM.[1][2][4] This high selectivity is a critical feature that allows for the specific investigation of CB2 receptor-mediated effects. SR144528 behaves as an inverse agonist, meaning that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the CB2 receptor.[2][5] This property can be particularly useful in experimental systems where the CB2 receptor exhibits ligand-independent signaling. The compound is also orally bioavailable, which facilitates in vivo studies.[1]

Another widely used CB2 receptor antagonist is AM630. While also selective for the CB2 receptor, it has a lower affinity (Ki of 31.2 nM) and a lower selectivity ratio (165-fold over the CB1 receptor) compared to SR144528.[6][7][8] AM630 is also classified as an inverse agonist at the CB2 receptor but can act as a weak partial agonist at the CB1 receptor.[8][9] The distinct pharmacological profiles of SR144528 and AM630 allow researchers to choose the most appropriate tool for their specific experimental needs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SR144528 and AM630, providing a clear comparison of their properties.

Table 1: Binding Affinities (Ki) of SR144528 and AM630 at Cannabinoid Receptors

| Compound | CB2 Receptor Ki (nM) | CB1 Receptor Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |

| SR144528 | 0.6 | 400 - 437 | ~700 | [1][2][4] |

| AM630 | 31.2 | 5000 - 5152 | ~165 | [6][9] |

Table 2: Functional Activities of SR144528 and AM630

| Compound | CB2 Receptor Activity | CB1 Receptor Activity | Key Functional Assay Data | Reference |

| SR144528 | Inverse Agonist/Antagonist | Antagonist | EC50 = 10 nM for reversing CP 55,940-induced adenylyl cyclase inhibition in CHO-CB2 cells. IC50 = 39 nM for blocking CP 55,940-induced MAPK activity in hCB2-expressing cells. | [1][4] |

| AM630 | Inverse Agonist/Antagonist | Weak Partial Agonist | EC50 = 230.4 nM for stimulating cAMP production in CB2-transfected cells. Inhibits [35S]-GTPγS binding to CB2 receptor membranes with an EC50 of 76.6 nM. | [6][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing SR144528 as a research tool.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity of SR144528 for the CB2 receptor.

Objective: To determine the inhibitory constant (Ki) of SR144528 for the CB2 receptor.

Materials:

-

Membranes from cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2 cells).

-

Radioligand: [3H]-CP 55,940 (a high-affinity cannabinoid agonist).

-

SR144528.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of SR144528 in the assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]-CP 55,940 (at a concentration close to its Kd), and varying concentrations of SR144528.

-

For total binding, add only the cell membranes and the radioligand.

-

For non-specific binding, add the cell membranes, the radioligand, and the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SR144528 concentration and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of SR144528.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity

This assay measures the ability of SR144528 to antagonize the effects of a CB2 receptor agonist on a key signaling pathway.

Objective: To determine the functional antagonist activity of SR144528 at the CB2 receptor.

Materials:

-

CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

-

CB2 receptor agonist (e.g., CP 55,940).

-

SR144528.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate CHO-hCB2 cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of SR144528 for 15-30 minutes.

-

Add a fixed concentration of the CB2 agonist (e.g., the EC80 concentration of CP 55,940).

-

Immediately add forskolin to stimulate adenylyl cyclase.

-

Incubate for 10-15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the SR144528 concentration to determine the IC50 value for the antagonism of the agonist effect.

CB2 Receptor Signaling Pathway (Adenylyl Cyclase)

Caption: CB2 receptor-mediated inhibition of adenylyl cyclase and its blockade by SR144528.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a common in vivo model to assess the anti-inflammatory effects of compounds acting on the CB2 receptor.

Objective: To evaluate the in vivo efficacy of SR144528 in a model of acute inflammation.

Materials:

-

Mice or rats.

-

SR144528.

-

Vehicle (e.g., a mixture of ethanol, emulphor, and saline).

-

Carrageenan solution (1% in saline).

-

Pletysmometer or calipers to measure paw volume/thickness.

Procedure:

-

Administer SR144528 or vehicle to the animals via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time (e.g., 60 minutes), inject carrageenan into the plantar surface of the right hind paw.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, and 4 hours).

-